molecular formula C7H13NO B11764156 3-Azabicyclo[3.2.0]heptan-6-ylmethanol

3-Azabicyclo[3.2.0]heptan-6-ylmethanol

Cat. No.: B11764156
M. Wt: 127.18 g/mol
InChI Key: BINFFXLFEOUHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Azabicyclo[3.2.0]heptan-6-ylmethanol typically involves the following steps :

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic ring system. This can be achieved through intramolecular cyclization reactions under controlled conditions.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the carbon atom bearing a leaving group, resulting in the formation of the hydroxyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods:

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods. The process may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

3-Azabicyclo[3.2.0]heptan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Azabicyclo[3.2.0]heptan-6-ylmethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxyl group and the bicyclic ring system allows for specific interactions with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

    3-Azabicyclo[3.1.0]hexane: A structurally related compound with a different ring system.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar properties but different substituents.

Uniqueness:

3-Azabicyclo[3.2.0]heptan-6-ylmethanol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptan-6-ylmethanol

InChI

InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2

InChI Key

BINFFXLFEOUHQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.